![molecular formula C14H17N5O B5796737 N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B5796737.png)
N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide
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Overview
Description
“N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide” is a compound that contains a tetrazole moiety. Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The tetrazole ring system has attracted much attention in medicinal chemistry . Tetrazoles are used as plant growth regulators, herbicides, and fungicides in agriculture and as stabilizers in photography and photoimaging .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A relatively simple method was proposed that enabled the synthesis of tetrazole, its 1-mono and 1,5-disubstituted derivatives by a three-component heterocyclization reaction of primary amines or their salts with orthoesters and sodium azide in acetic acid medium .Molecular Structure Analysis
Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes . This compound shows a strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
1H-Tetrazole is a crystalline light yellow powder and odorless . Tetrazole shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .Scientific Research Applications
Click Chemistry
Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications. The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
DNA Synthesis
Dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry. The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
Reaction with Acidic Materials
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat. It undergoes reaction with few active metals and produces new compounds which are explosives to shocks .
Biological Evaluation
Tetrazoles have a wide range of medicinal activity and potential role in biosciences. They exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular and antihyperlipidemic activities .
Drug Discovery
Tetrazoles are one of the most influential and stable five-membered heterocyclic compounds because they possess interesting applications in pharmaceuticals . They are stated to be a very significant structural unit by the World Health Organization (WHO) and U.S. FDA and it is effectively used for the strategy of drugs of the twenty-first century .
Interaction with AT1 Receptors
It was evident from pharmacological results that compound 13 inhibited the binding of AT1 receptors to angiotensin II in rat liver membranes without causing any interplay with AT2 receptors in bovine cerebellar membranes .
Antileishmaniasis Properties
The derivatives of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole and their precursor 1-aryl-3-methyl-1H-pyrazole-4-carbonitriles were studied for their antileishmaniasis properties against Leishmania amazonensis Promastigotes and Leishmania Braziliensis .
Agricultural Applications
In addition to their medicinal applications, tetrazoles also find use in agriculture . They are used in the development of various agrochemicals due to their biological activity.
Safety and Hazards
Mechanism of Action
Target of Action
Tetrazole derivatives have been known to exhibit antibiotic activity
Mode of Action
Tetrazole derivatives, in general, are known for their significant thermal stability and high nitrogen content . These properties make them components of highly effective propellants, explosives, and pyrotechnics . The main product of their thermal decomposition is nitrogen .
Biochemical Pathways
This opens pathways for the rational design of polyfunctional materials based on tetrazoles .
Pharmacokinetics
The compound has a molecular weight of 297.33 and a predicted density of 1.42±0.1 g/cm3
Result of Action
As a tetrazole derivative, it may exhibit antibiotic activity . More research is needed to elucidate the specific effects of this compound.
properties
IUPAC Name |
N-cyclohexyl-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14(16-12-6-2-1-3-7-12)11-5-4-8-13(9-11)19-10-15-17-18-19/h4-5,8-10,12H,1-3,6-7H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKNHPNTMDSDFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide |
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